molecular formula C10H12ClNO B2354992 4-(chloromethyl)-N,N-dimethylBenzamide CAS No. 121083-51-0

4-(chloromethyl)-N,N-dimethylBenzamide

Cat. No.: B2354992
CAS No.: 121083-51-0
M. Wt: 197.66
InChI Key: UMAPDJRQFLVOIA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. For example, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. For instance, a synthetic method of a similar compound, 4-(chloromethyl)pyridine hydrochloride, has been described .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like IR, NMR, and Mass Spectrometry) to determine the structure of the compound. A similar analysis was done for 3,5-dimethylisoxazole and 4-chloromethyl-3,5-dimethylisoxazole .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. For example, ethers (which have a similar R-O-R’ structure) can undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, etc .

Scientific Research Applications

NMR Spectroscopy and Chemical Shift Analysis

The compound 4-(chloromethyl)-N,N-dimethylBenzamide and its derivatives have been extensively studied in nuclear magnetic resonance (NMR) spectroscopy. For instance, Jones and Wilkins (1978) examined the carbon-13 NMR spectra of para-substituted N,N-dimethylbenzamides. They reported detailed chemical shift assignments and correlations with substituent parameters, enhancing the understanding of molecular structures in this class of compounds (Jones & Wilkins, 1978).

Mitosis Inhibition Studies

Research by Merlin et al. (1987) investigated N-(1,1-dimethylpropynyl) benzamide derivatives, closely related to this compound, for their ability to inhibit mitosis in plant cells. They found that certain derivatives are potent inhibitors of mitosis, offering insights into the development of new agricultural chemicals or potential cancer treatments (Merlin et al., 1987).

Synthesis and Optimization Processes

Zhang Zho (2014) focused on synthesizing derivatives like 2-Amino-5-chloro-N,3-dimethylbenzamide, detailing the process conditions and optimization strategies. Such research is vital for the efficient and scalable production of these compounds for various applications (Zhang Zho, 2014).

Chemical Synthesis and Functionalization

The study of cascade arylchloromethylation by Pan et al. (2020) demonstrates advanced synthetic methods that can be applied to compounds like this compound. Their work provides new pathways for functionalizing unactivated alkenes, broadening the scope of chemical synthesis (Pan et al., 2020).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. For instance, a similar compound, 2’-Fluoro-4’-Chloromethyl-Cytidine Triphosphate, was found to inhibit the RNA polymerase of the Respiratory Syncytial Virus .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on the safety and hazards associated with chemicals. For example, 4-Chlorobenzyl alcohol and 4-Chlorobenzoyl chloride have their safety data sheets available .

Future Directions

This would involve a discussion on potential applications and areas of future research for the compound. For instance, 2-chloromethyl-4(3H)-quinazolinones, which are valuable intermediates in the preparations of a wide range of biologically active compounds, have been studied for their potential as anticancer agents .

Properties

IUPAC Name

4-(chloromethyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAPDJRQFLVOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121083-51-0
Record name 4-(chloromethyl)-N,N-dimethylbenzamide
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